molecular formula C17H17Cl2N3O5S B2878000 N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251578-24-1

N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2878000
CAS No.: 1251578-24-1
M. Wt: 446.3
InChI Key: ROIZLEYFXORXDE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Introduction of the morpholinylsulfonyl group: This can be achieved through a sulfonylation reaction where morpholine is reacted with a sulfonyl chloride derivative.

    Construction of the oxopyridinyl moiety: This involves the formation of a pyridine ring followed by oxidation to introduce the oxo group.

    Coupling reactions: The final step involves coupling the dichlorophenyl intermediate with the morpholinylsulfonyl and oxopyridinyl intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxopyridinyl group, potentially converting it to a hydroxypyridine derivative.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Hydroxypyridine derivatives: from reduction.

    Substituted dichlorophenyl derivatives: from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Protein Binding: It can be used to study protein-ligand interactions due to its complex structure.

Medicine:

    Drug Development:

    Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may interact with hydrophobic pockets, while the morpholinylsulfonyl and oxopyridinyl groups can form hydrogen bonds or electrostatic interactions with active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide: can be compared with other compounds having similar functional groups, such as:

Uniqueness:

  • The presence of the morpholinylsulfonyl group distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.
  • The combination of dichlorophenyl and oxopyridinyl groups provides a distinct chemical profile that can be exploited for specific applications in various fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O5S/c18-13-4-3-12(10-14(13)19)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIZLEYFXORXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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